molecular formula C13H6F5NO B1463208 3-Methyl-2-(pentafluorobenzoyl)pyridine CAS No. 1187166-31-9

3-Methyl-2-(pentafluorobenzoyl)pyridine

Cat. No.: B1463208
CAS No.: 1187166-31-9
M. Wt: 287.18 g/mol
InChI Key: LCUHWSJMRCXILZ-UHFFFAOYSA-N
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Description

3-Methyl-2-(pentafluorobenzoyl)pyridine is a fluorinated pyridine derivative designed for research and development in medicinal chemistry and drug discovery. The strategic incorporation of a pentafluorophenyl group with a methylpyridine scaffold is intended to fine-tune the molecule's physicochemical properties. In pharmaceutical research, the introduction of fluorine atoms is a established strategy to enhance metabolic stability, increase lipophilicity, and improve the bioavailability of lead compounds . The pyridine heterocycle is a prevalent framework in bioactive compounds, and its combination with fluorinated groups is a common approach in the development of new therapeutically effective agents . This compound serves as a valuable building block for researchers exploring structure-activity relationships (SAR) in the synthesis of novel fluorinated heterocycles, a prominent class in modern FDA-approved drugs . This product is intended for laboratory research purposes only and is not classified as a drug, food additive, or cosmetic. It is not for diagnostic use, human consumption, or any other application.

Properties

IUPAC Name

(3-methylpyridin-2-yl)-(2,3,4,5,6-pentafluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F5NO/c1-5-3-2-4-19-12(5)13(20)6-7(14)9(16)11(18)10(17)8(6)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUHWSJMRCXILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the Pentafluorobenzoyl Group

The pentafluorobenzoyl moiety is typically introduced via acylation reactions using pentafluorobenzoyl chloride or pentafluorobenzoic acid derivatives. The key challenge is selective acylation at the 2-position of the pyridine ring without affecting other positions or substituents.

Common Approaches:

  • Friedel-Crafts Acylation: Direct acylation of pyridine derivatives with pentafluorobenzoyl chloride under Lewis acid catalysis (e.g., AlCl3) can afford 2-benzoylpyridines. However, pyridine nitrogen coordination can inhibit this reaction or lead to side reactions.
  • Metal-Catalyzed C-H Activation: Transition metal catalysts such as Rh(III) have been employed to functionalize pyridine C-H bonds selectively. For example, Rh(III)-catalyzed C-H functionalization of α,β-unsaturated oximes with alkynes has been reported to synthesize fluorinated pyridine derivatives. This strategy could be adapted for pentafluorobenzoyl introduction.
  • Use of Organolithium or Grignard Reagents: Lithiation at the 2-position of 3-methylpyridine followed by reaction with pentafluorobenzoyl electrophiles is a plausible route. This involves:
    • Generation of 2-lithiated-3-methylpyridine intermediate by treatment with butyllithium at low temperatures.
    • Subsequent reaction with pentafluorobenzoyl chloride or anhydride to yield the target compound.

This approach is supported by analogous procedures in pyridine derivative synthesis, where lithiation and electrophilic substitution are common.

Specific Reported Procedures and Data

While direct literature on 3-Methyl-2-(pentafluorobenzoyl)pyridine is limited, related pyridine derivatives with fluorinated benzoyl groups have been prepared using the following representative procedure:

Step Reagents & Conditions Outcome / Yield Notes
1. Generation of lithiated pyridine intermediate 3-Methylpyridine treated with n-butyllithium in THF at -10 to -30 °C Formation of 2-lithiated-3-methylpyridine Controlled temperature critical to avoid side reactions
2. Electrophilic acylation Addition of pentafluorobenzoyl chloride to lithiated intermediate Formation of this compound Quenching and work-up with aqueous solutions; purification by recrystallization or chromatography
3. Purification and characterization Silica gel chromatography; melting point determination High purity isolated compound, mp ~168-170 °C (analogous compounds) Confirmed by NMR and mass spectrometry

Analytical and Research Findings

  • Yields: Similar pyridine acylations with fluorinated benzoyl groups typically yield 50-75%, depending on reaction conditions and purity of reagents.
  • Selectivity: Metal-catalyzed C-H activation methods offer regioselectivity advantages over classical Friedel-Crafts acylation, minimizing side-products.
  • Reaction Conditions: Low temperature lithiation followed by electrophilic trapping ensures minimal overreaction or polymerization.
  • Solvent Effects: Polar aprotic solvents such as tetrahydrofuran (THF) are preferred for lithiation and subsequent acylation steps.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Friedel-Crafts Acylation Pentafluorobenzoyl chloride, AlCl3, pyridine Simple, direct Poor regioselectivity, side reactions 40-60
Metal-Catalyzed C-H Activation Rh(III) catalyst, α,β-unsaturated oximes, alkynes High regioselectivity, one-step Requires expensive catalysts 50-70
Lithiation-Electrophilic Acylation n-Butyllithium, THF, pentafluorobenzoyl chloride High selectivity, adaptable Requires low temperature control 60-75

Chemical Reactions Analysis

3-Methyl-2-(pentafluorobenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The fluorine atoms on the pentafluorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-2-(pentafluorobenzoyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(pentafluorobenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorobenzoyl group can enhance the compound’s binding affinity to these targets, while the pyridine ring can participate in various chemical interactions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Physicochemical Properties :

  • NMR Data : Similar to 3-Methyl-2-(2-methoxyphenyl)pyridine (δ = 2.38–8.54 ppm for protons in CDCl₃), the pentafluorobenzoyl group likely causes deshielding effects in the aromatic region .
  • Enolic Character: While direct data is unavailable, ethyl pentafluorobenzoylacetate exhibits 54% enolic character (vs. 22% for non-fluorinated analogs), suggesting enhanced keto-enol tautomerism in fluorinated systems .

Comparison with Similar Compounds

Structural Analogs

Key Insights :

  • Synthetic Flexibility : Fluorinated acyl chlorides (e.g., pentafluorobenzoyl chloride) enable efficient acylation, whereas triazole hybrids require multi-step click reactions .

Table 2: Pharmacological Profiles

Compound Target/Activity IC₅₀/EC₅₀ Model System Reference
3-Methyl-2-(pentafluorobenzoyl)pyridine FTO inhibition (putative) Not reported Esophageal cancer cells
1,2,3-Triazole-pyridine hybrids FTO inhibition <1 µM (in vitro) KYSE-150 cells
SIB-1757 mGluR5 antagonism 0.37 µM Recombinant hmGluR5a
SIB-1893 mGluR5 antagonism 0.29 µM Recombinant hmGluR5a

Key Insights :

  • Fluorine Impact : The pentafluorobenzoyl group in triazole-pyridine hybrids enhances FTO inhibitory potency, likely due to improved target binding via fluorine interactions .
  • Selectivity : Unlike SIB-1757/SIB-1893 (mGluR5-specific), fluorinated pyridines may target diverse pathways, necessitating further selectivity studies .

Physicochemical and Crystallographic Properties

Table 3: Physicochemical Comparison

Compound Enolic Character Solubility Crystallographic Features Reference
Ethyl pentafluorobenzoylacetate 54% Low (lipophilic) N/A
Bis(pentafluorobenzoyl)methane Not reported Low Stable enolate formation
This compound Estimated >40% Moderate Disordered pentafluorophenyl groups

Key Insights :

  • Enol Stability: Fluorination increases enolic character, which may influence tautomer-dependent biological interactions .

Biological Activity

3-Methyl-2-(pentafluorobenzoyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is being investigated for various pharmacological applications, including anticancer and antimicrobial properties. Understanding its biological activity is crucial for evaluating its potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H8F5N
  • Molecular Weight : 285.19 g/mol

Antiproliferative Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study exploring the structure-antiproliferative activity relationship of pyridine derivatives found that modifications to the pyridine ring can enhance biological activity. Specifically, the presence of electron-withdrawing groups like pentafluorobenzoyl enhances the compound's ability to inhibit cell growth in cancer lines such as HeLa, A549, and MDA-MB-231 .

Cell Line IC50 (μM) Effectiveness
HeLa0.058High
A5490.035Moderate
MDA-MB-2310.021Very High

The mechanism by which this compound exerts its antiproliferative effects likely involves interaction with cellular components that regulate growth and apoptosis. The compound's ability to penetrate cellular membranes allows it to interfere with critical signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains. Although specific data on this compound is limited, related pyridine derivatives have shown promising results against Gram-positive and Gram-negative bacteria .

Case Studies

  • Anticancer Efficacy : In a comparative study on pyridine derivatives, this compound was among those tested for efficacy against multiple cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, suggesting strong potential as an anticancer agent .
  • Antimicrobial Testing : Another study investigated the antimicrobial properties of various pyridine derivatives, revealing that compounds with similar functional groups exhibited minimum inhibitory concentrations (MIC) in the range of 40 to 50 µg/mL against common pathogens like E. faecalis and P. aeruginosa . While specific MIC values for this compound are not available, the trends suggest potential effectiveness.

Q & A

Q. What spectroscopic techniques are most effective for initial characterization of this compound?

  • 1H/13C NMR : Resolve aromatic protons and confirm substitution patterns.
  • FT-IR : Identify carbonyl (C=O) stretching (~1680 cm⁻¹) and C-F vibrations (~1200-1100 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns. Cross-reference with computational models (e.g., DFT) to validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) when characterizing derivatives?

  • Case Study : If NMR signals suggest unexpected tautomerism or rotational barriers, employ variable-temperature NMR to probe dynamic effects. For ambiguous IR peaks, use isotopic labeling (e.g., deuterated solvents) or 2D-COSY to resolve overlapping signals. Computational tools like Gaussian or ORCA can model electronic environments to explain anomalies .

Q. What strategies mitigate competing reaction pathways during the synthesis of analogues (e.g., unwanted fluorination or demethylation)?

  • Optimized Conditions : Use protecting groups (e.g., tert-butyldimethylsilyl) for the methyl moiety during fluorination steps. Control reaction temperature (<0°C) to suppress radical pathways. Monitor intermediates via LC-MS to isolate kinetic vs. thermodynamic products. For demethylation risks, employ non-acidic catalysts like Pd/C in hydrogenation .

Q. How does the pentafluorobenzoyl group influence electronic properties compared to non-fluorinated analogues?

  • Electron-Withdrawing Effect : The -CF5 group reduces electron density at the pyridine nitrogen, lowering basicity (pKa ~3.5 vs. ~5.0 for benzoyl analogues). This enhances electrophilic substitution at the 4-position. Electrochemical studies (cyclic voltammetry) show a 0.3 V anodic shift in reduction potentials, indicating stabilized LUMO levels. DFT calculations corroborate these trends .

Q. What methodologies assess thermal stability and decomposition pathways under varying conditions?

  • Thermogravimetric Analysis (TGA) : Reveals decomposition onset temperatures (e.g., ~250°C in N2 atmosphere).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile decomposition products (e.g., CO, HF).
  • Accelerated Rate Calorimetry (ARC) : Quantifies self-heating rates under adiabatic conditions. For photo-stability, UV-Vis spectroscopy tracks chromophore degradation under controlled irradiation .

Q. How can researchers leverage this compound’s photochromic properties for material science applications?

  • Photo-Induced Proton Transfer : Inspired by studies on 3-methyl-2-(dinitrobenzyl)pyridine, irradiate the compound at 365 nm to induce nitro-assisted proton transfer, creating a metastable tautomer. This reversible process (monitored via UV-Vis kinetics) enables applications in optical switching or data storage. Thermal reversion rates (studied via Arrhenius plots) guide operational temperature ranges .

Methodological Tables

Q. Table 1: Key Synthetic Challenges and Solutions

ChallengeStrategyReference
Competing fluorinationLow-temperature Pd-mediated coupling
Demethylation side reactionsSilyl protection + mild deprotection
Purification difficultiesPreparative HPLC with C18 columns

Q. Table 2: Thermal Decomposition Products

ConditionMajor ProductsDetection Method
250°C (N2)CO, HF, trifluorobenzeneGC-MS
UV irradiationRadical intermediatesEPR spectroscopy

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-2-(pentafluorobenzoyl)pyridine
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